molecular formula C6H7N B3071984 3-Cyclopropylprop-2-enenitrile CAS No. 1016161-31-1

3-Cyclopropylprop-2-enenitrile

Cat. No. B3071984
CAS RN: 1016161-31-1
M. Wt: 93.13
InChI Key: AHJKTMQDOYBLSR-OWOJBTEDSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyclopropylprop-2-enenitrile are not available, cyclopropane derivatives have been involved in various types of cycloadditions . These cycloadditions have found applications in total synthesis .

Scientific Research Applications

Cycloaddition Reactions

3-Cyclopropylprop-2-enenitrile plays a significant role in various cycloaddition reactions. For example, it is involved in intramolecular cycloadditions of sugar derivatives (Gallos et al., 1999), and strain-promoted nitration processes that lead to synthetically useful β,γ-dinitro or γ-mononitro adducts (Miao et al., 2017). Additionally, it is used in hetero-Diels-Alder cycloadditions to produce uracil derivatives with unique side chains (Zhuo & Wyler, 1993).

Reactivity Studies

Studies on the reactivity of 3-Cyclopropylprop-2-enenitrile and similar compounds have been conducted. For instance, the Diels–Alder reactivity of (E)-3-Phenylsulfonylprop-2-enenitrile, a related compound, has been examined, showcasing moderate regioselectivity with several dienes (Bradley & Grayson, 2002). Also, the E/Z photoisomerization of 3-amino-3-phenylprop-2-enenitriles has been studied to understand the mechanisms of photochemical reactions (Chiacchio et al., 1988).

Catalytic and Synthetic Applications

The compound is also crucial in catalytic and synthetic applications. For example, it is used in the synthesis of antimycobacterial compounds (Sanna et al., 2002), and in enantioselective Brønsted base catalysis (Bandar & Lambert, 2012). Additionally, its use in Mannich reactions has been demonstrated (Bandar & Lambert, 2013), and it is a key ingredient in the synthesis of sex pheromones (Zlokazov & Veselovsky, 1990).

properties

IUPAC Name

(E)-3-cyclopropylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-5-1-2-6-3-4-6/h1-2,6H,3-4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKTMQDOYBLSR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylprop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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